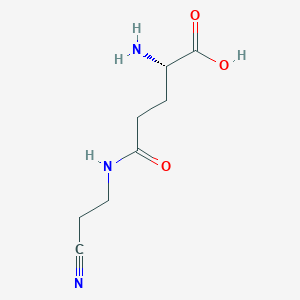

gamma-Glutamyl-beta-aminopropiononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gamma-Glutamyl-beta-aminopropiononitrile belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from beta-aminopropionitrile.

This compound is a nitrile that is L-glutamine in which one of the hydrogens attached to the amide nitrogen is replaced by a 2-cyanoethyl group. It has a role as a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid, a L-glutamine derivative, an aliphatic nitrile and a secondary carboxamide. It derives from a beta-aminopropionitrile.

科学的研究の応用

Enzyme Structure and Mechanism

Gamma-glutamyltranspeptidase (GGT) is a key enzyme in glutathione metabolism. The crystal structure of GGT from Escherichia coli was determined, revealing its role in hydrolyzing gamma-glutamyl bonds in compounds like glutathione and transferring gamma-glutamyl groups to other amino acids and peptides (Okada et al., 2006).

Role in Atherosclerosis and Coronary Heart Disease

GGT is associated with increased risk of coronary heart disease (CHD) and atherosclerosis. Elevated GGT activity correlates with cardio-metabolic risk factors, metabolic syndrome, systemic inflammation, and oxidative stress. Its role in plaque instability suggests direct involvement in atherosclerosis pathophysiology (Ndrepepa et al., 2018).

Vitamin K Dependent Carboxylase

An approach to trapping gamma-glutamyl radical intermediates in vitamin K dependent carboxylase involves using alpha, beta-methyleneglutamic acid. This aims to intercept the gamma-glutamyl free radical, a key step in the enzyme's mechanism (Slama et al., 1990).

Lymphoid Cell Surface Marker

Gamma-glutamyl transpeptidase, located on lymphoid cell surfaces, exhibits the same substrate specificity as epithelial cell enzymes. Its expression levels reflect differentiation in normal and neoplastic cells, making it a potential marker in these areas (Novogrodsky et al., 1976).

Role in Carcinogenesis

GGT plays a role in carcinogenesis due to its high expression in many human tumors and carcinogen-induced tumors in animals. It is involved in detoxification of xenobiotics, suggesting its importance in cancer development and treatment (Hanigan, 1998).

Involvement in Amino Acid Transport

GGT in rat small intestine may be involved in amino acid and dipeptide uptake, with its activity correlating with the rate of intestinal absorption of these compounds (Garvey et al., 1976).

Clinical Applications and Physiological Roles

Serum gamma-glutamyl transferase (GGT) is used as an index of liver dysfunction and marker of alcohol intake. Recent studies have improved our understanding of its role in counteracting oxidative stress and its associations with coronary heart disease, Type 2 diabetes, and stroke (Whitfield, 2001).

特性

分子式 |

C8H13N3O3 |

|---|---|

分子量 |

199.21 g/mol |

IUPAC名 |

(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChIキー |

VQPVVWAFTIFKDD-LURJTMIESA-N |

異性体SMILES |

C(CNC(=O)CC[C@@H](C(=O)O)N)C#N |

SMILES |

C(CNC(=O)CCC(C(=O)O)N)C#N |

正規SMILES |

C(CNC(=O)CCC(C(=O)O)N)C#N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)

![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)